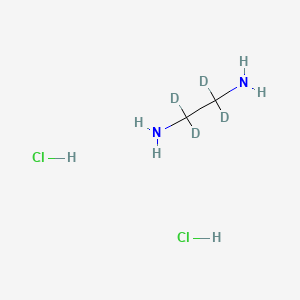![molecular formula C30H53BrOSi B566243 (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene CAS No. 1384736-07-5](/img/structure/B566243.png)
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene
概要
説明
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene is a synthetic compound derived from cholesterol It features a bromine atom at the 24th position and a tert-butyl dimethylsilyloxy group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene typically involves multiple steps, starting from cholesterol or its derivatives. One common method includes the protection of the hydroxyl group at the 3rd position using tert-butyldimethylsilyl chloride in the presence of a base like imidazole. The bromination at the 24th position can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like chromatography.
化学反応の分析
Types of Reactions
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can remove the bromine atom or reduce double bonds if present.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学的研究の応用
(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the role of cholesterol derivatives in biological systems.
Industry: It can be used in the synthesis of specialized materials or as an intermediate in the production of other chemicals
作用機序
The mechanism of action of (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene involves its interaction with specific molecular targets. The tert-butyl dimethylsilyloxy group can influence the compound’s lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding or be a site for further chemical modifications. These interactions can affect various biochemical pathways, including those related to cholesterol metabolism .
類似化合物との比較
Similar Compounds
(3beta)-24-Bromo-3-hydroxy-chol-5-ene: Lacks the tert-butyl dimethylsilyloxy group, making it less lipophilic.
(3beta)-24-Chloro-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
(3beta)-24-Bromo-3-[(trimethylsilyloxy]-chol-5-ene: Features a trimethylsilyloxy group, which is smaller and less bulky than the tert-butyl dimethylsilyloxy group
Uniqueness
The presence of both the bromine atom and the tert-butyl dimethylsilyloxy group in (3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene makes it unique. These modifications can significantly influence its chemical properties, such as reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53BrOSi/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPMVEFKZYTBJO-NXUCFJMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)

![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)


